molecular formula C17H22N2O4 B5702484 ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate

ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate

Cat. No. B5702484
M. Wt: 318.4 g/mol
InChI Key: NXQPERWAIDCMHO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate, also known as NPAC, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. NPAC has been found to have various biochemical and physiological effects, making it a valuable tool in understanding the mechanisms of certain biological processes.

Mechanism of Action

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide in the body. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate can modulate these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects:
ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has been found to have various biochemical and physiological effects, including inhibition of NOS activity, reduction of oxidative stress, and modulation of immune response. ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has several advantages for use in lab experiments, including its stability, solubility, and selectivity for NOS inhibition. However, ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

Future research on ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate could focus on its potential therapeutic applications, including its neuroprotective effects and its role in modulating immune response. Further studies could also investigate the mechanisms of NOS inhibition by ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate and its potential interactions with other enzymes and proteins. Additionally, research could explore the potential use of ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate as a fluorescent probe for studying protein and enzyme binding.

Synthesis Methods

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate can be synthesized through a multi-step process starting with the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde to produce ethyl 3-(2-nitrophenyl)-3-oxopropanoate. This intermediate is then reacted with 1,2-dibromoethane to produce ethyl 1-(3-(2-nitrophenyl)-2-propen-1-yl)-4-piperidinone. Finally, this compound is esterified with ethanol to produce ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has been used in various scientific research applications, including studies on the role of nitric oxide in neurodegenerative diseases, the effects of oxidative stress on cellular function, and the mechanisms of action of certain drugs. ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate has also been used as a fluorescent probe to study the binding of proteins and enzymes.

properties

IUPAC Name

ethyl 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-17(20)15-9-12-18(13-10-15)11-5-7-14-6-3-4-8-16(14)19(21)22/h3-8,15H,2,9-13H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQPERWAIDCMHO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate

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